Ethyl4-cyanofuran-2-carboxylate
Description
Ethyl 4-cyanofuran-2-carboxylate is a furan-based organic compound featuring a cyano group at the 4-position and an ethyl ester moiety at the 2-position. Its structure combines electron-withdrawing substituents (cyano and ester groups) on a heteroaromatic furan ring, making it a versatile intermediate in organic synthesis and pharmaceutical research. The comparison below relies on structural analogs and related compounds to infer properties and applications.
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
ethyl 4-cyanofuran-2-carboxylate |
InChI |
InChI=1S/C8H7NO3/c1-2-11-8(10)7-3-6(4-9)5-12-7/h3,5H,2H2,1H3 |
InChI Key |
PODDFLAJBDLLKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CO1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl4-cyanofuran-2-carboxylate typically involves the reaction of ethyl cyanoacetate with furan derivatives under specific conditions. One common method includes the condensation of ethyl cyanoacetate with furan-2-carboxaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl4-cyanofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Biological Activities
Antimicrobial and Anti-inflammatory Properties
Research indicates that derivatives of ethyl 4-cyanofuran-2-carboxylate exhibit notable antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents. Additionally, it has demonstrated anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Anticancer Potential
Recent studies have highlighted the anticancer properties of ethyl 4-cyanofuran-2-carboxylate. In vitro evaluations have shown cytotoxic effects against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and COLO 205 (colon cancer). The lethal concentration (LC50) values were reported at approximately 71 nM for COLO 205 and 75 nM for MDA-MB-231 cells. The mechanism of action appears to involve microtubule destabilization, leading to cell cycle arrest and apoptosis.
Synthetic Applications
Ethyl 4-cyanofuran-2-carboxylate serves as a precursor for synthesizing various biologically active compounds. It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under basic or acidic conditions. This property makes it an essential building block in organic synthesis.
Case Studies
-
Anticancer Activity Study
A study evaluated the cytotoxic effects of ethyl 4-cyanofuran-2-carboxylate on various cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly through microtubule destabilization mechanisms. -
Antimicrobial Efficacy
Research demonstrated that ethyl 4-cyanofuran-2-carboxylate derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This suggests its potential as a lead compound for developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of Ethyl4-cyanofuran-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites in biological molecules plays a crucial role in its biological activity .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes critical differences between Ethyl 4-cyanofuran-2-carboxylate and its analogs:
Physicochemical and Reactivity Differences
- Core Structure Variations: Furan vs. Thiazole/Benzofuran: Thiazole derivatives (e.g., Ethyl 2-aminothiazole-4-carboxylate) exhibit distinct electronic properties due to sulfur's electronegativity, enabling diverse reactivity in nucleophilic substitutions . Benzofuran derivatives (e.g., Ethyl 5-aminobenzofuran-2-carboxylate) benefit from fused aromatic rings, enhancing stability and UV absorption .
- Substituent Effects: The cyano group in Ethyl 4-cyanofuran-2-carboxylate activates the furan ring for electrophilic substitutions, whereas amino groups (e.g., in Ethyl 2-aminothiazole-4-carboxylate) facilitate hydrogen bonding and solubility .
Hazard and Handling Considerations
- Methyl 4-cyanofuran-2-carboxylate: Classified as causing skin/eye irritation (H315, H319), necessitating gloves, face shields, and chemical suits during handling .
- Ethyl 4-cyanofuran-2-carboxylate: While direct data are unavailable, its structural similarity to the methyl analog suggests comparable hazards. Respiratory protection (e.g., NIOSH-approved respirators) is advisable if aerosolized .
- 4-Formylfuran-2-carboxylic acid : Lacks comprehensive toxicity data, emphasizing the need for caution in laboratory settings .
Environmental and Ecological Impact
Most analogs, including Methyl 4-cyanofuran-2-carboxylate and 4-Formylfuran-2-carboxylic acid, lack data on biodegradability, bioaccumulation, or aquatic toxicity . This gap underscores the necessity of treating such compounds as environmentally hazardous until further studies confirm their safety.
Research and Application Insights
- Pharmaceutical Intermediates: Ethyl 4-cyanofuran-2-carboxylate’s cyano and ester groups make it a candidate for synthesizing heterocyclic drugs, though its applications are less documented than thiazole or benzofuran analogs .
- Material Science : The electron-deficient furan ring could serve in polymer or sensor development, leveraging its reactivity for cross-linking or functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
